1.1'-Diheptyl-4,4'-bipyridinium dibromide (often abbreviated as DPVBr2) is a viologen compound with applications in various scientific research fields. Its structure consists of two pyridinium rings linked by a central bridge and two heptyl groups attached to the nitrogen atoms of the pyridinium rings PubChem: . The key property of DPVBr2 relevant to research is its ability to undergo reversible redox reactions, changing color in the process Sigma-Aldrich: .
One prominent application of DPVBr2 is in the development of electrochromic materials. These materials exhibit changes in optical properties, such as color or transparency, upon the application of an electrical potential. DPVBr2 can be incorporated into electrodes or utilized in electrolytes for electrochromic devices. When a voltage is applied, DPVBr2 undergoes a redox reaction, and the resulting change in its oxidation state is accompanied by a shift in its absorption spectrum, leading to a visible color change Tci Chemicals: . This property makes DPVBr2 a potential candidate for the development of smart windows, displays, and other applications requiring electronically controlled light modulation.
DPVBr2 also finds applications in supramolecular chemistry, the field that explores the interactions between molecules to create organized assemblies. Due to its positively charged pyridinium rings, DPVBr2 can interact with various negatively charged molecules or surfaces. This allows researchers to design and study supramolecular structures with specific properties, such as host-guest complexes or self-assembled monolayers BLD Pharm: . The ability of DPVBr2 to undergo redox reactions can further add another dimension to the design of supramolecular systems, enabling control over their properties through external stimuli.
In addition to the areas mentioned above, DPVBr2 is being explored in other scientific research fields. Some examples include:
1,1'-Diheptyl-4,4'-bipyridinium dibromide is a synthetic compound classified as a heptyl viologen. It has the chemical formula and a molecular weight of 514.39 g/mol. This compound appears as a yellow to yellow-green powder or flakes and is primarily used in electrochromic applications, such as in organic light-emitting diodes (OLEDs), supercapacitors, and liquid crystal displays (LCDs) due to its electrochemical properties .
The mechanism of action of DHBP depends on the specific application.
The compound undergoes various redox reactions, characteristic of viologens, where it can be reduced to form a colorless radical cation. This property is exploited in electrochromic devices, allowing for reversible color changes upon oxidation and reduction. The reaction can be summarized as follows:
Additionally, it has been noted that 1,1'-diheptyl-4,4'-bipyridinium dibromide can block calcium release from the sarcoplasmic reticulum by interacting with ryanodine receptors, which indicates potential biological interactions .
1,1'-Diheptyl-4,4'-bipyridinium dibromide exhibits significant biological activity by inhibiting calcium channels. Specifically, it blocks calcium release from the sarcoplasmic reticulum through its direct interaction with ryanodine receptors. This action suggests its potential use in pharmacological applications targeting calcium signaling pathways in muscle contraction and other physiological processes .
The synthesis of 1,1'-diheptyl-4,4'-bipyridinium dibromide typically involves the reaction of 4,4'-bipyridine with heptyl bromide in the presence of a suitable base. The general synthetic route can be outlined as follows:
This method allows for the selective introduction of heptyl groups at both nitrogen atoms of the bipyridine structure .
The primary applications of 1,1'-diheptyl-4,4'-bipyridinium dibromide include:
Studies have shown that 1,1'-diheptyl-4,4'-bipyridinium dibromide interacts specifically with ryanodine receptors, affecting calcium ion release mechanisms. This interaction can be crucial for understanding its pharmacological effects and potential therapeutic applications in conditions related to calcium dysregulation .
Several compounds are structurally or functionally similar to 1,1'-diheptyl-4,4'-bipyridinium dibromide. These include:
Compound | Molecular Formula | Unique Features |
---|---|---|
1,1'-Diheptyl-4,4'-bipyridinium dibromide | Strong biological activity; effective in ECDs | |
1,1'-Dimethyl-4,4'-bipyridinium dibromide | Strong electrochromic properties | |
1,1'-Dioctyl-4,4'-bipyridinium dibromide | Enhanced solubility; longer alkyl chain | |
N,N'-Diethyl-4,4'-bipyridinium dibromide | Different interactions due to shorter chains |
This comparison highlights the unique balance of electrochemical properties and biological activity that distinguishes 1,1'-diheptyl-4,4'-bipyridinium dibromide from other similar compounds.
Irritant